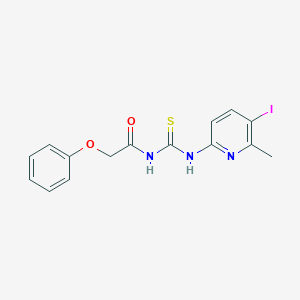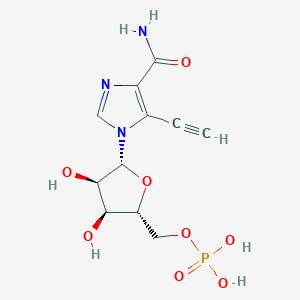
2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 126058-00-2 . Its IUPAC name is (2Z)-2-cyano-3-(3-methoxyphenyl)-2-propenoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H9NO3 . The compound has a molecular weight of 203.2 . The InChI code of the compound is 1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-5- .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . It has a boiling point of 380.4±32.0 °C at 760 mmHg . The compound has a molar refractivity of 54.8±0.3 cm3 . It has 4 H bond acceptors and 1 H bond donor .Aplicaciones Científicas De Investigación
Antimicrobial Properties
One significant area of research for 2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid and its derivatives is in exploring their antimicrobial properties. Studies have identified various cyanobacterial compounds, including aromatic compounds like benzoic acid and cyanobacterin, with antimicrobial activities against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This highlights the potential of cyano-compounds as sources for developing new antimicrobials to combat drug-resistant infections (Swain, Paidesetty, & Padhy, 2017).
Lignin Decomposition
Research on the acidolysis of lignin model compounds, including derivatives similar to this compound, reveals insights into the breakdown of lignin, a major plant cell wall component. Such studies are crucial for understanding how lignin decomposes in nature and for developing efficient methods for converting biomass into valuable chemicals and fuels. The findings suggest different mechanisms of bond cleavage depending on the presence of specific functional groups, indicating the complexity of lignin decomposition processes (Yokoyama, 2015).
Anti-cancer and Anti-inflammatory Applications
4′-Geranyloxyferulic acid, a derivative of this compound, has shown promising anti-inflammatory and anti-tumor properties. It acts as a dietary colon cancer chemopreventive agent and has been studied for its effectiveness in inhibiting colon cancer growth and development in animal models. This points to the potential use of such compounds in cancer prevention and treatment, especially when delivered as prodrugs or part of phytopreparations (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Enzymatic Treatment of Organic Pollutants
The enzymatic treatment of organic pollutants using oxidoreductive enzymes, in the presence of redox mediators, has been explored as an effective method for degrading recalcitrant compounds in wastewater. This approach enhances the degradation efficiency of pollutants and expands the range of substrates that can be treated. Enzymes such as laccases and peroxidases, when used with redox mediators like 1-hydroxybenzotriazole and violuric acid, have shown potential in transforming a wide spectrum of aromatic compounds, suggesting a viable method for industrial effluent treatment (Husain & Husain, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEFWVUNBYJXKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327234 |
Source


|
| Record name | 2-Propenoicacid, 2-cyano-3-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126058-00-2 |
Source


|
| Record name | 2-Propenoicacid, 2-cyano-3-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
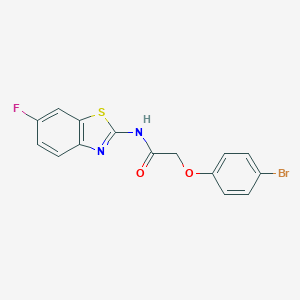
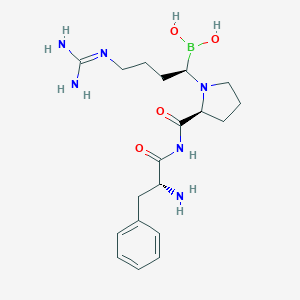
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
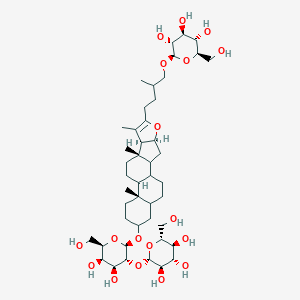
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
